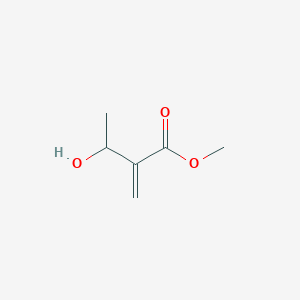

Methyl 3-hydroxy-2-methylenebutyrate

Descripción

Contextualization within Biomass-Derived and Sustainable Chemical Feedstocks

The drive towards a sustainable chemical industry has intensified the search for renewable feedstocks to replace finite petrochemical resources. mdpi.comlibretexts.org Biomass, encompassing materials like carbohydrates, lignin, and oils, stands out as a primary alternative, offering a rich source of carbon-neutral starting materials. rsc.orgresearchgate.net A key advantage of biomass is its high content of oxygenated and functionalized molecules, which can be converted into valuable platform chemicals. mdpi.comfrontiersin.org

Carbohydrates, which constitute a major portion of biomass, are particularly relevant as they can be transformed into compounds like furans and other oxygen-rich synthons. mdpi.comfrontiersin.org While the direct synthesis of Methyl 3-hydroxy-2-methylenebutyrate from biomass is an area of ongoing research, its molecular structure, featuring hydroxyl and ester functionalities, aligns with the types of molecules accessible from biomass valorization. The conversion of biomass into such functionalized building blocks is a cornerstone of creating a bio-based economy and developing greener synthetic processes. libretexts.orgresearchgate.net This shift not only addresses resource depletion but also introduces opportunities to design novel products based on the unique chemical structures provided by nature. mdpi.comrsc.org

Historical Development and Significance of α,β-Unsaturated Esters with Hydroxyl Functionality

α,β-Unsaturated esters are a well-established class of compounds in organic chemistry, prized for their dual reactivity. The carbon-carbon double bond and the ester group can participate in a myriad of chemical reactions. The introduction of a hydroxyl group, as seen in this compound, further enhances the synthetic utility of this scaffold.

Historically, the synthesis of α,β-unsaturated esters has been achieved through various methods, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and aldol-type condensations followed by dehydration. organic-chemistry.org More recent developments have focused on greener and more efficient catalytic methods. google.com The presence of a hydroxyl group adjacent to the unsaturated system, specifically an allylic alcohol, opens up pathways for stereocontrolled reactions, such as directed epoxidations and hydrogenations.

The significance of these bifunctional compounds lies in their ability to act as versatile intermediates. The α,β-unsaturated carbonyl moiety is a classic Michael acceptor, allowing for conjugate additions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The hydroxyl group can be used to direct the stereochemical outcome of reactions at the double bond or can be further functionalized. This combination of functionalities makes them valuable precursors in the total synthesis of natural products and in the preparation of pharmaceuticals and agrochemicals. nih.gov Their pleasant smells have also led to their use in the fragrance and flavor industries. google.com

Strategic Importance of this compound as a Versatile Chiral Synthon

The presence of a stereocenter at the carbon bearing the hydroxyl group (C3) makes this compound a valuable chiral synthon. A chiral synthon is a building block that can be incorporated into a larger molecule to introduce a specific stereochemistry, which is crucial in fields like medicinal chemistry where the biological activity of a molecule can depend on its three-dimensional structure.

The strategic value of this compound is enhanced by the proximity of the chiral center to other functional groups. The hydroxyl group can direct the facial selectivity of reactions on the adjacent double bond, such as hydrogenation or epoxidation, leading to products with high diastereoselectivity. For instance, directed hydrogenation of similar 2-(1'-hydroxyalkyl)acrylates has been shown to proceed with high stereochemical control, allowing for the synthesis of anti-α-alkyl-β-hydroxy esters. orgsyn.org This type of transformation is fundamental in constructing polyketide chains found in many natural products.

Furthermore, the ester and alkene functionalities can be manipulated through a wide array of synthetic transformations. The alkene can participate in cycloaddition reactions, radical additions, and transition-metal-catalyzed cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents. This high density of functionality in a relatively small, chiral molecule makes this compound a powerful tool for asymmetric synthesis, enabling the efficient construction of enantiomerically pure, complex target molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18020-65-0 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Boiling Point | 91 °C at 20 mmHg |

| Density | 1.071 g/mL at 25 °C |

| Refractive Index | n20/D 1.452 |

| Form | Liquid |

| Storage Temperature | 2-8°C |

Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com and Alfa Chemistry. alfa-chemistry.com

Overview of Research Trajectories and Academic Relevance in this compound Chemistry

Current and future research involving this compound and structurally related compounds is proceeding along several key trajectories, highlighting its academic and industrial relevance.

One major area of interest is in polymer chemistry . As a methacrylate (B99206) derivative, this compound can serve as a functional monomer. sigmaaldrich.com Its incorporation into polymers can introduce hydroxyl groups, which can enhance properties like adhesion and provide sites for further cross-linking or modification. Research in this area focuses on creating specialized polymers for coatings, adhesives, and other advanced materials. sigmaaldrich.comalfa-chemistry.com There is also academic interest in creating novel biodegradable polymers. For example, the related monomer 3-hydroxy-2-methylbutyrate has been incorporated into polyhydroxyalkanoates (PHAs) through biosynthetic pathways, generating new bioplastics with unique thermal properties. rsc.org

In asymmetric synthesis , the focus remains on utilizing this compound as a chiral building block. Its application in the total synthesis of complex natural products is an area of active investigation. The ability to control stereochemistry through substrate-directed reactions makes it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures efficiently. orgsyn.org

A third research trajectory involves the development of new synthetic methods . The unique arrangement of functional groups in this compound makes it an ideal substrate for testing and developing novel catalytic reactions. This includes new methods for stereoselective reduction, oxidation, and carbon-carbon bond formation. The insights gained from studying the reactivity of this molecule can be applied to a broader range of synthetic challenges.

Table 2: Key Research Areas for this compound

| Research Area | Focus | Potential Applications |

|---|---|---|

| Polymer Chemistry | Use as a functional monomer in polymerization reactions. | Development of specialized coatings, adhesives, and biodegradable plastics. sigmaaldrich.comrsc.org |

| Asymmetric Synthesis | Application as a chiral building block for complex molecules. | Total synthesis of natural products, pharmaceuticals, and agrochemicals. orgsyn.org |

| Methodology Development | Substrate for developing new catalytic and stereoselective reactions. | Broadening the toolkit of synthetic organic chemistry. |

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCAYQIMSMPEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18020-65-0 | |

| Record name | Methyl 3-hydroxy-2-methylen-butanoat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Hydroxy 2 Methylenebutyrate

Stereoselective Pathways to Methyl 3-hydroxy-2-methylenebutyrate Enantiomers and Diastereomers

The presence of a stereocenter at the C3 position of this compound necessitates the development of synthetic routes that can control its absolute and relative stereochemistry. The Baylis-Hillman reaction, which couples an activated alkene with an electrophile, stands as a primary method for constructing the carbon skeleton of this molecule. A common approach involves the reaction of methyl acrylate (B77674) with acetaldehyde (B116499).

Asymmetric Catalysis in the Chiral Synthesis of this compound

The enantioselective synthesis of this compound can be approached through the asymmetric Baylis-Hillman reaction. This strategy employs chiral catalysts to induce facial selectivity in the addition of the enolate of methyl acrylate to acetaldehyde. Various catalytic systems have been explored for analogous transformations, offering insights into potential pathways for the target molecule.

Chiral tertiary amines and phosphines have been successfully utilized as nucleophilic catalysts in asymmetric Baylis-Hillman reactions. For instance, chiral pyrrolidine-based catalysts have shown effectiveness in the reaction of methyl vinyl ketone with substituted benzaldehydes, achieving moderate to good enantioselectivity. Similarly, chiral aziridine-phosphines have been demonstrated to efficiently catalyze the asymmetric Morita–Baylis–Hillman reaction, yielding chiral allylic alcohols with high enantiomeric excess.

In addition to chiral organic catalysts, the use of chiral Lewis acids in conjunction with an achiral nucleophilic catalyst represents another promising avenue. Chiral palladium(II) pincer complexes, for example, have been employed as Lewis acids in enantioselective aza-Baylis-Hillman reactions. Furthermore, systems combining a chiral BINOL-derived phosphoric acid with a zinc(II) species have been effective in the asymmetric allylation of aldehydes, suggesting their potential applicability.

The following table summarizes the performance of various chiral catalysts in Baylis-Hillman reactions of substrates similar to those required for the synthesis of this compound.

| Catalyst Type | Electrophile | Activated Alkene | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Pyrrolidine | Substituted Benzaldehydes | Methyl Vinyl Ketone | 75-99 | 8-73 |

| Chiral Aziridine-Phosphine | Aromatic Aldehydes | Methyl Vinyl Ketone | High | up to 98 |

| Chiral BINOL-type Phosphoric Acid/Zn(II) | (Hetero)aromatic Aldehydes | Allylbutyrolactone | 52-91 | 68 to >99 |

Diastereoselective Control in the Formation of this compound Derivatives

While this compound itself possesses a single stereocenter, its derivatives can contain multiple chiral centers, necessitating diastereoselective control during their synthesis. A key strategy for achieving such control is the stereoselective reduction of a precursor containing a ketone functionality, such as a methyl 2-formyl-3-oxobutanoate derivative.

The diastereoselectivity of the reduction of β-keto esters is highly dependent on the choice of reducing agent and reaction conditions. Chelation-controlled reductions, for instance, can provide high levels of diastereoselectivity. The traditional Narasaka-Prasad reduction of β-hydroxyketones to yield syn-1,3-diols often employs chelating agents like Et2BOMe to direct the hydride attack. While effective, the use of such reagents can present challenges for large-scale synthesis.

Alternative approaches for the diastereoselective synthesis of syn-1,3-diols, which are structurally related to derivatives of this compound, have been developed. These methods often involve intramolecular cyclization reactions that set the desired stereochemistry with high control.

Enzymatic and Biocatalytic Approaches to this compound Production

Biocatalysis offers a powerful and often highly stereoselective alternative to traditional chemical synthesis. Enzymes such as lipases, carbonyl reductases, and alcohol dehydrogenases are particularly well-suited for the production of chiral hydroxy esters.

Kinetic Resolution using Lipases: A racemic mixture of this compound can be resolved through enzymatic kinetic resolution. This technique relies on the enantiopreference of an enzyme, typically a lipase (B570770), to acylate one enantiomer at a much faster rate than the other, allowing for the separation of the two. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the resolution of various 3-hydroxyesters.

Asymmetric Reduction using Carbonyl Reductases and Alcohol Dehydrogenases: A more direct enzymatic approach involves the asymmetric reduction of a prochiral keto-ester precursor, methyl 2-methylene-3-oxobutanoate. A wide array of carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) have been identified and engineered to exhibit high enantioselectivity and diastereoselectivity in the reduction of β-keto esters. These enzymes often utilize nicotinamide cofactors (NADH or NADPH), which can be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase. Whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, are also frequently employed for these transformations.

The following table provides examples of the enzymatic synthesis of chiral hydroxy esters, demonstrating the potential of these methods for producing enantiomerically pure this compound.

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| Candida antarctica Lipase B (CALB) | Racemic 3-hydroxyesters | Enantiopure 3-hydroxyesters and acylated derivatives | High | >99 ee |

| Carbonyl Reductase | β-keto esters | Chiral β-hydroxy esters | High | >99 ee |

| Short-chain Alcohol Dehydrogenase | Methyl 2-benzamido-methyl-3-oxobutanoate | (2S, 3R)-methyl-2-benzamido-methyl-3-hydroxy-butyrate | High | >99 de, >99 ee |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be designed to incorporate several of these principles.

Solvent-Free and Aqueous-Phase Synthetic Protocols

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. The Baylis-Hillman reaction to produce this compound can be performed under solvent-free conditions or in aqueous media. The use of water as a solvent is not only environmentally benign but has also been shown to accelerate the rate of the Baylis-Hillman reaction in some cases.

Enzymatic reactions, in particular, are often amenable to solvent-free conditions. Lipase-catalyzed esterifications and resolutions can frequently be carried out in the absence of an organic solvent, using one of the substrates as the reaction medium. This approach not only reduces solvent waste but can also lead to higher volumetric productivity.

Renewable Feedstock Utilization and Waste Minimization Strategies

The long-term sustainability of chemical production relies on the transition from fossil-based feedstocks to renewable resources. The key starting materials for the synthesis of this compound, methyl acrylate and acetaldehyde, can potentially be derived from bio-based sources. Bio-based acrylic acid, a precursor to methyl acrylate, can be produced from the fermentation of sugars derived from biomass. Life cycle assessments have been conducted to evaluate the environmental impacts of producing acrylates from renewable feedstocks. Similarly, acetaldehyde can be produced from bio-ethanol.

Furthermore, a related polymer, poly(3-hydroxy-2-methylbutyrate), can be synthesized from 2-butene, which can be derived from biorenewable sources. This highlights the potential for creating a more sustainable value chain for related materials.

Atom-Economic and High-Yielding Catalytic Systems

The pursuit of sustainable chemical processes has driven the development of atom-economic reactions, which maximize the incorporation of all starting materials into the final product. The Morita-Baylis-Hillman (MBH) reaction stands out as a highly atom-economic approach to construct the α-methylene-β-hydroxy ester framework of this compound. wikipedia.org This reaction involves the coupling of an activated alkene, such as methyl acrylate, with an aldehyde, like acetaldehyde, in the presence of a nucleophilic catalyst.

The primary advantage of the MBH reaction is its inherent 100% atom economy in theory, as all atoms from the reactants are incorporated into the desired product. wordpress.com However, the practical application of the MBH reaction has been historically challenged by slow reaction rates and, in some cases, moderate yields. wikipedia.org To address these limitations, significant research has focused on the development of more efficient catalytic systems.

Catalytic Systems for the Morita-Baylis-Hillman Reaction:

Commonly employed catalysts include tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines. While effective, these catalysts often require long reaction times. wikipedia.org The mechanism involves the nucleophilic addition of the catalyst to the activated alkene, followed by an aldol-type addition to the aldehyde and subsequent elimination of the catalyst.

Recent advancements have introduced more sophisticated catalytic systems to enhance reaction rates and yields. The use of organocatalysts, such as chiral amines and phosphines, has been explored to not only accelerate the reaction but also to induce enantioselectivity. For instance, bifunctional catalysts that can act as both a nucleophile and a Brønsted acid have shown promise in promoting the key proton transfer step, which is often rate-limiting.

Enzymatic catalysis has also emerged as a green and efficient alternative. A study demonstrated a Novozym 435-catalyzed MBH reaction in a microflow system, achieving a 67% yield within 16 minutes with the aid of nicotinamide as a co-catalyst. rsc.org While this particular enzymatic system did not induce enantioselectivity, it highlights the potential of biocatalysis for rapid and efficient synthesis under mild conditions. rsc.org

The table below summarizes various catalytic systems employed in the synthesis of α-methylene-β-hydroxy esters, including this compound and its analogs, highlighting the catalyst, reaction conditions, and reported yields.

| Catalyst | Activated Alkene | Electrophile | Solvent | Time | Yield (%) | Reference |

| DABCO | Methyl acrylate | Acetaldehyde | Neat | 7 days | Not specified | N/A |

| Immobilized DMAP | Various acrylates | Various aldehydes | Acetonitrile | 30-60 min | up to 95% | figshare.comacs.org |

| Novozym 435 / Nicotinamide | Methyl acrylate | Benzaldehyde | t-BuOH | 16 min | 67% | rsc.org |

| Triphenylphosphine | Intramolecular | Aldehyde | Not specified | Not specified | Not specified | youtube.com |

| Chiral (Acyloxy)borane | α,β-Unsaturated ketone | Aldehyde | Not specified | Not specified | High ee | uni-muenchen.de |

Novel Retrosynthetic Disconnections and Route Design for this compound Analogs

While the Morita-Baylis-Hillman reaction provides a direct and atom-economic route to this compound, alternative retrosynthetic disconnections can offer strategic advantages in accessing a wider range of structurally diverse analogs. These novel approaches often involve multi-step sequences but can provide better control over stereochemistry or allow for the introduction of different functional groups.

One such alternative disconnection breaks the carbon-carbon bond between the α- and β-positions, envisioning an aldol-type condensation as the key bond-forming step. This strategy involves the reaction of a pre-formed enolate of a substituted acrylate ester with an aldehyde. A notable example is the asymmetric aldol reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) containing an alkylseleno group with an aldehyde. nih.gov This reaction, promoted by a chiral tin(II) triflate complex, affords aldol products with a chiral quaternary center at the α-position. Subsequent oxidative deselenization of these adducts yields the desired optically active α-methylene-β-hydroxy esters. nih.gov This approach offers a powerful method for the enantioselective synthesis of these compounds, which is a significant challenge for the standard MBH reaction.

Another innovative retrosynthetic approach involves the use of silyloxyallenes derived from α-hydroxypropargylsilanes. These allenes can add efficiently to aldehydes in the presence of catalytic amounts of Lewis acids, providing a convergent route to highly substituted α,β-unsaturated ketones, which are structurally related to MBH adducts. organic-chemistry.org

A further disconnection strategy is based on the functionalization of vinyl epoxides . A catalytic diastereoselective sulfonium ylide epoxidation of aldehydes can furnish vinyl epoxides with a backbone similar to that of MBH adducts. nih.gov These versatile intermediates can then be transformed into β-hydroxy-α-methylene lactones, which are valuable analogs of this compound. nih.gov This route allows for stereodivergent synthesis, providing access to both cis and trans isomers of the lactone products. nih.gov

The synthesis of broad-spectrum antibiotics such as chloramphenicol has been achieved from Baylis-Hillman adducts, demonstrating the utility of these molecules as starting points for complex target synthesis. researchgate.netscielo.br The strategy involves the preparation of an ene-carbamate from the adduct via a Curtius rearrangement, followed by stereoselective hydroboration to furnish key aminoalcohol intermediates. researchgate.netscielo.br

These alternative retrosynthetic strategies provide a diverse toolbox for the synthesis of this compound and its analogs, enabling greater control over stereochemistry and facilitating the preparation of a wider range of functionalized derivatives.

Flow Chemistry and Continuous Processing Techniques in this compound Synthesis

The transition from batch to continuous flow processing offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process automation and scalability. The synthesis of this compound and related compounds via the Morita-Baylis-Hillman reaction has been successfully adapted to continuous flow systems, addressing some of the inherent limitations of the batch process, such as long reaction times.

A significant advancement in this area is the use of packed-bed reactors containing immobilized catalysts. One study demonstrated the use of 4-(dimethylamino)pyridine (DMAP) immobilized on silica in a continuous flow setup. figshare.comacs.org This approach mimics super-stoichiometric catalyst loadings, leading to high reaction rates and providing the desired MBH products in yields up to 95% with residence times of only 30 to 60 minutes. figshare.comacs.org A scale-out study confirmed the high stability of the packed-bed reactor and catalyst over 20 hours of continuous operation. acs.org

Microreactor technology has also been applied to the MBH reaction. An enzymatic process utilizing Novozym 435 was successfully implemented in a microflow system. rsc.org This system allowed for a significant reduction in reaction time to just 16 minutes, with a product yield of 67%. rsc.org The use of microreactors offers precise control over temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions.

The integration of continuous flow with other enabling technologies, such as in-situ product separation or telescoping of reaction steps, can further enhance process efficiency. For instance, a tube-in-tube reactor was investigated for the in-situ removal of volatile byproducts in a related ring-closing metathesis reaction, demonstrating the potential for process intensification.

The table below presents a summary of research findings on the application of flow chemistry to the synthesis of α-methylene-β-hydroxy esters.

| Reactor Type | Catalyst | Substrates | Residence Time | Yield (%) | Key Advantages | Reference |

| Packed-Bed Reactor | Immobilized DMAP on Silica | Various acrylates and aldehydes | 30-60 min | up to 95% | High reaction rates, catalyst stability, scalability | figshare.comacs.org |

| Microflow System | Novozym 435 / Nicotinamide | Methyl acrylate and benzaldehyde | 16 min | 67% | Rapid reaction, mild conditions, enzymatic catalysis | rsc.org |

| Integrated Batch and Flow | Grubbs 2nd Gen. Catalyst | Acrylate ester | 16 min | Good | Reaction telescoping, process integration | acs.org |

The application of flow chemistry and continuous processing techniques to the synthesis of this compound represents a significant step towards more efficient, safer, and scalable manufacturing processes for this important chemical intermediate.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Hydroxy 2 Methylenebutyrate

Reactivity Profiles of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester, often referred to as an acrylate (B77674) system, is characterized by an electron-deficient double bond due to the electron-withdrawing effect of the adjacent carbonyl group. This polarization makes the β-carbon susceptible to nucleophilic attack and the double bond reactive in cycloaddition reactions.

Nucleophilic Conjugate Addition Reactions (Michael Additions) and Stereochemical Outcomes

The polarized nature of the α,β-unsaturated system in methyl 3-hydroxy-2-methylenebutyrate facilitates nucleophilic conjugate addition, or Michael addition, at the β-carbon. This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including organometallics, enolates, amines, and thiols, can be employed.

The presence of a stereocenter at the C3 position (bearing the hydroxyl group) introduces the possibility of diastereoselectivity in the conjugate addition. The incoming nucleophile can approach the planar alkene from two faces (Re or Si), leading to the formation of new stereocenters at C2 and potentially at the nucleophile itself. The stereochemical outcome is influenced by several factors:

Steric Hindrance: The existing stereocenter and the groups attached to it can sterically hinder one face of the molecule, directing the nucleophile to the less hindered face.

Chelation Control: The hydroxyl and carbonyl groups can coordinate to a Lewis acid or a metal cation from an organometallic reagent, creating a rigid cyclic intermediate. This conformation locks the molecule into a specific geometry, forcing the nucleophile to attack from a particular trajectory, thereby enhancing diastereoselectivity.

Substrate vs. Reagent Control: Stereoselectivity can be induced by a chiral auxiliary on the substrate or by using a chiral nucleophile or catalyst.

Thiol nucleophiles, in particular, are known to readily participate in conjugate additions to α,β-unsaturated systems, a reaction often utilized in polymer and materials science in the context of thiol-ene chemistry. googleapis.com While specific studies detailing the stereochemical outcomes for this compound are not extensively documented, the principles of asymmetric conjugate addition to similar chiral α,β-unsaturated esters are well-established. For instance, the use of chiral catalysts can lead to high enantioselectivity in the addition of arylboronic acids to acyclic α,β-unsaturated esters.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions) as Dienophile or Diene

The electron-deficient double bond of this compound makes it a suitable dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In this role, it would react with an electron-rich conjugated diene (e.g., furan, cyclopentadiene) to form a six-membered ring. acs.orgmdpi.com

Key features of its potential Diels-Alder reactivity include:

Regioselectivity: When reacting with an unsymmetrical diene, the regioselectivity (formation of ortho or meta products) is governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, the presence of the hydroxyl group can influence the endo/exo selectivity of the cycloaddition through hydrogen bonding interactions with the diene or catalyst. The endo product is often kinetically favored due to secondary orbital interactions.

While the molecule itself is not a diene, it could be chemically modified to participate as such. However, its primary role in cycloadditions is as a dienophile. Similarly, it could potentially undergo [2+2] photocycloaddition reactions with other alkenes to form cyclobutane (B1203170) rings, a common transformation for α,β-unsaturated carbonyl compounds. Organocatalysis has also been employed to facilitate formal [3+3] and [4+2] cycloadditions of α,β-unsaturated aldehydes, a related class of compounds. nih.govresearchgate.net

Electrophilic Additions to the Methylene (B1212753) Group and Regioselectivity

Electrophilic addition to the carbon-carbon double bond of an α,β-unsaturated ester is generally less favorable than nucleophilic conjugate addition due to the electron-deficient nature of the alkene. However, reactions with strong electrophiles such as halogens (e.g., Br₂) or hypohalous acids are possible.

In such a reaction, the initial attack by the electrophile (e.g., Br⁺) would lead to a carbocationic intermediate. The regioselectivity of this addition is dictated by the relative stability of the possible carbocations. The carbocation at the α-position would be destabilized by the adjacent electron-withdrawing ester group. Conversely, a carbocation at the β-position would be more stable. However, the reaction mechanism often proceeds through a bridged halonium ion intermediate, with subsequent backside attack by the nucleophile (e.g., Br⁻) leading to an anti-addition product. The presence of the hydroxyl group could also influence the reaction, potentially participating as an intramolecular nucleophile to form cyclic ether or lactone products after the initial electrophilic attack.

Transformations of the Secondary Hydroxyl Functionality

The secondary alcohol group is a versatile functional handle that can undergo a range of transformations, including interconversions, oxidation, and reduction.

Functional Group Interconversions (Esterification, Etherification, Protection/Deprotection)

The hydroxyl group can be readily converted into other functional groups, a common strategy in multi-step synthesis to modify reactivity or protect the alcohol.

Esterification/Acylation: The alcohol can be acylated to form an ester using reagents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction is often used to protect the hydroxyl group. For example, a Claisen-Johnson rearrangement involving this compound uses triethyl orthoacetate in the presence of a catalytic amount of acid, which proceeds through an intermediate ketene (B1206846) acetal (B89532) formed from the hydroxyl group. ethernet.edu.et

Etherification: Conversion to an ether can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a standard method. Alternatively, silyl (B83357) ethers, which are common protecting groups, are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole.

Protection/Deprotection: Protecting the hydroxyl group is often necessary to prevent it from interfering with reactions at the α,β-unsaturated ester moiety. Common protecting groups for secondary alcohols include silyl ethers (TBDMS, TIPS), which are stable under a wide range of conditions but can be selectively removed with fluoride (B91410) sources (e.g., TBAF), and benzyl (B1604629) ethers, which are cleaved by catalytic hydrogenation.

| Transformation | Reagent Example | Product Functional Group |

| Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester |

| Etherification | NaH, then CH₃I | Methyl Ether |

| Silylation | TBDMSCl, Imidazole | tert-Butyldimethylsilyl Ether |

Oxidation and Reduction Chemistry of the Alcohol Group

The secondary alcohol can be oxidized to a ketone, while the adjacent α,β-unsaturated system can be reduced.

Oxidation: The oxidation of the secondary alcohol in this compound yields the corresponding β-keto ester, methyl 2-methylidene-3-oxobutanoate . A variety of oxidizing agents can accomplish this, but milder, more selective reagents are often preferred to avoid side reactions with the sensitive alkene.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly effective for oxidizing primary and secondary alcohols to aldehydes and ketones under mild, neutral conditions (room temperature, in CH₂Cl₂). wikipedia.orgorganic-chemistry.org It is known for its high chemoselectivity, tolerating sensitive functional groups like alkenes, making it ideal for this substrate. wikipedia.orgpitt.edu The reaction is typically fast and high-yielding. organic-synthesis.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is also a mild and efficient protocol.

A rhodium-catalyzed isomerization of this compound has been reported to produce methyl 2-methyl-3-oxobutyrate, which represents a formal oxidation of the alcohol to a ketone coupled with isomerization of the double bond. google.com

Reduction: If the alcohol is first oxidized to the β-keto ester, the resulting ketone can be reduced back to an alcohol. This reduction can be diastereoselective due to the influence of the adjacent C2-substituent.

Diastereoselective Reduction: The reduction of β-keto esters can be controlled to favor either the syn- or anti-diol product. For example, chelation-controlled reductions using zinc borohydride (B1222165) often favor the syn isomer, while non-chelating, sterically demanding reducing agents like L-Selectride may favor the anti isomer. researchgate.neteurekaselect.com Biocatalytic reductions using ketoreductase enzymes can also provide very high stereoselectivity. mdpi.com

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced in the presence of the ester and alcohol functionalities, typically through catalytic hydrogenation . Using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas would likely reduce the alkene to furnish methyl 3-hydroxy-2-methylbutyrate. lookchem.com Careful selection of catalyst and conditions would be necessary to avoid reduction of the carbonyl group.

| Reaction | Reagent Example | Product |

| Oxidation | Dess-Martin Periodinane (DMP) | Methyl 2-methylidene-3-oxobutanoate |

| Alkene Reduction | H₂, Pd/C | Methyl 3-hydroxy-2-methylbutyrate |

| Ketone Reduction | NaBH₄ | This compound |

Intramolecular Cyclizations and Rearrangements Involving the Hydroxyl

The presence of a hydroxyl group in proximity to a reactive α,β-unsaturated ester system in this compound provides the potential for various intramolecular cyclizations and rearrangements. While specific studies on this particular molecule are not extensively documented, the reactivity of analogous systems, such as Baylis-Hillman adducts and other allylic alcohols, offers significant insight into plausible transformation pathways.

One common rearrangement for allylic alcohols is the 1,3-rearrangement, which can be catalyzed by various transition metals. For instance, iridium(III) dihydride complexes have been shown to catalyze the 1,3-rearrangement of allylic alcohols. Mechanistic studies suggest that these reactions may proceed through a chain-walking process to form a metal-hydride complex of a terminal alkene. Additionally, rearrangements of allylic silanols, mediated by mercury(II) triflate, have been reported to yield linear ketones or cyclic silanediol (B1258837) organomercurials, indicating the diverse rearrangement pathways accessible to such systems. nih.govresearchgate.net

In the context of Baylis-Hillman adducts, the hydroxyl group can participate in various transformations. rsc.org For example, acetates derived from these adducts can undergo isomerization, which can be viewed as a form of rearrangement, either through an intramolecular process or catalyzed by nucleophiles. rsc.org Furthermore, phenyl ethers and vinyl ethers derived from Baylis-Hillman adducts have been shown to undergo Claisen rearrangement to yield rearranged products in good yields. rsc.org These examples from closely related structures suggest that the hydroxyl group of this compound could be a key participant in a variety of mechanistically rich intramolecular transformations.

Stereochemical Dynamics and Enantiomeric/Diastereomeric Interconversion Studies

The stereocenter at the carbon bearing the hydroxyl group in this compound makes it a chiral molecule, thus opening avenues for stereochemical investigations, including chiral recognition, resolution, and interconversion strategies.

The separation of enantiomers, or resolution, is a critical process in stereochemistry. For racemic mixtures of compounds structurally similar to this compound, such as β-hydroxy esters and Baylis-Hillman adducts, several chiral resolution methodologies have been developed. A common strategy involves reacting the racemic mixture with an enantiomerically pure chiral reagent to form a mixture of diastereomers, which can then be separated based on their different physical properties. libretexts.org

Kinetic resolution is a particularly effective method. This involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. For instance, non-enzymatic acylative kinetic resolution of Baylis-Hillman adducts using chiral pyridine catalysts has been reported to be highly efficient, with selectivity factors (s) ranging from 3.5 to 13.1 and achieving enantiomeric excesses (ee) up to 97%. nih.govacs.org Another approach involves Rh(I)-catalyzed asymmetric 1,4-addition/β-hydroxyelimination, which has demonstrated excellent selectivities with s-factors up to 419 for hindered Morita–Baylis–Hillman adducts. acs.org Lipases have also been employed for the resolution of α-methylene-β-hydroxy esters. researchgate.net

The following table summarizes data from the kinetic resolution of various Baylis-Hillman adducts, which serve as models for the potential resolution of this compound.

Table 1: Examples of Kinetic Resolution of Baylis-Hillman Adducts

| Catalyst/Method | Substrate Type | Selectivity Factor (s) | Enantiomeric Excess (ee) of Recovered Alcohol (%) |

|---|---|---|---|

| Chiral Pyridine Catalyst | sp²-sp² carbinol substrates | 3.5 - 13.1 | up to 97 |

| Rh(I)-catalyzed asymmetric 1,4-addition | Hindered MBH adducts | up to 419 | up to 97 |

| Planar-chiral DMAP derivative | Aromatic β-hydroxy esters | up to 107 | up to 99 |

Data sourced from studies on analogous Baylis-Hillman adducts and β-hydroxy esters. nih.govacs.orgmdpi.com

Beyond resolution, strategies that can convert a racemic mixture into a single enantiomer, known as deracemization, are of significant interest. Deracemization can be achieved through various methods, often involving a stereoinversion step.

For allylic alcohols, a class of compounds that includes this compound, palladium-catalyzed deracemization has been demonstrated. This process can involve a palladium-catalyzed allylic substitution with an in-situ-formed nucleophile, such as the hydrogen carbonate ion, followed by the decomposition of the intermediate to yield the allylic alcohol with high enantioselectivity. nih.govacs.org Another approach for the deracemization of secondary alcohols involves a tandem photochemical dehydrogenation and thermal enantioselective hydrogenation, driven by visible light. nih.gov

Dynamic kinetic resolution (DKR) is another powerful strategy that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. For allylic alcohols, DKR has been achieved using a combination of a lipase (B570770) for enantioselective acylation and a ruthenium complex for racemization. organic-chemistry.org

Reaction Kinetics, Thermodynamics, and Reaction Coordinate Analysis of this compound Transformations

Understanding the kinetics and thermodynamics of chemical transformations is fundamental to elucidating reaction mechanisms. For reactions involving this compound, such as intramolecular cyclizations or rearrangements, a detailed analysis of the reaction rates, equilibrium constants, and the energy profile along the reaction coordinate would provide crucial mechanistic insights.

A complete mechanistic picture would involve the determination of activation parameters (enthalpy and entropy of activation) and the Gibbs free energy change of the reaction. Reaction coordinate analysis, often aided by computational chemistry, would map the energy of the system as it progresses from reactants to products, identifying transition states and intermediates. For example, in a study of an isothiourea-catalyzed acs.orgacs.org-rearrangement of allylic ammonium (B1175870) ylides, kinetic analysis and kinetic isotope effects were used to probe the stereodetermining step of the process. acs.org

Computational Chemistry Applications in Elucidating this compound Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. For transformations involving this compound, computational studies could provide detailed insights into reaction pathways, transition state structures, and the origins of selectivity.

Although specific computational studies on the intramolecular reactions of this compound are limited, research on analogous systems highlights the power of this approach. For instance, a DFT computational study on the cycloaddition reaction of methyl 3-hydroxy-3-methyl-2-methylenebutanoate with an (E)-N-methyl-1-phenylethan-1-imine oxide revealed a non-concerted mechanism. imist.ma The analysis of the relative free energies of the competitive reaction paths showed that the reaction is highly stereoselective and regioselective, in agreement with experimental observations. imist.ma

Computational modeling of the reaction coordinate can provide a deeper understanding of the catalytic cycle and the factors controlling stereoselectivity. In the study of the isothiourea-catalyzed acs.orgacs.org-rearrangement of allylic ammonium ylides, transition state modeling revealed the origins of stereochemical control. acs.org Similarly, DFT analysis has been used to understand the rearrangement of a 6-endo intermediate into a 5-exo cyclic silanediol product in reactions of allylic silanols. nih.gov These examples underscore the potential of computational chemistry to unravel the intricate mechanistic details of the chemical transformations of this compound.

Derivatization and Structural Modification Strategies for Methyl 3 Hydroxy 2 Methylenebutyrate

Accessing Complex Molecular Architectures and Scaffolds from Methyl 3-hydroxy-2-methylenebutyrate

This compound, as a functionalized molecule, serves as a valuable precursor for the construction of intricate molecular frameworks. Its inherent reactivity allows for its participation in a variety of chemical transformations, leading to diverse and complex structures.

Multi-component Reactions Utilizing this compound as a Core Component

This compound is a classic example of a Morita-Baylis-Hillman (MBH) adduct. The MBH reaction itself is a three-component reaction, typically involving an aldehyde, an activated alkene, and a nucleophilic catalyst. researchgate.netwikipedia.org In the case of this compound, the core components are acetaldehyde (B116499) and methyl acrylate (B77674), catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). nih.govorganic-chemistry.org

The resulting MBH adduct, with its allylic alcohol, ester, and vinyl functionalities, is a versatile substrate for further multi-component reactions (MCRs). rsc.orgresearchgate.net While specific MCRs where pre-synthesized this compound acts as a primary starting material are not extensively documented, the principles of MCR chemistry suggest its potential. For instance, the hydroxyl and activated double bond can participate in tandem reactions. One plausible, though not explicitly demonstrated, scenario could involve a phosphine-catalyzed three-component reaction where the MBH adduct undergoes a Michael addition with a nucleophile, with the phosphine (B1218219) catalyst activating the system. mdpi.com

The general utility of MBH adducts in MCRs is to provide a rapid increase in molecular complexity. nih.govresearchgate.netnih.gov These reactions are prized for their efficiency and atom economy, aligning with the principles of green chemistry.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The allylic alcohol moiety in this compound and its derivatives is a key functional group for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the free allylic alcohol is possible, derivatization to a better leaving group, such as an acetate (B1210297) or carbonate, is more common. rsc.orgacs.org

Palladium(0) catalysts are effective for the allylation of a wide range of nucleophiles using allylic alcohol derivatives. rsc.org For instance, the palladium-catalyzed coupling of allylic acetates with aryl- and vinylstannanes has been demonstrated. acs.org This suggests that a derivative of this compound could react with various organometallic reagents to introduce new substituents at the allylic position. A general scheme for such a transformation is presented below.

| Reactant 1 (Derivative of this compound) | Reactant 2 (Nucleophile) | Palladium Catalyst | Product Type |

| Methyl 3-acetoxy-2-methylenebutyrate | Arylboronic acid | Pd(PPh₃)₄ | α-Aryl-β-methylene ester |

| Methyl 3-acetoxy-2-methylenebutyrate | Vinylstannane | Pd(dba)₂/ligand | α-Vinyl-β-methylene ester |

| Methyl 3-acetoxy-2-methylenebutyrate | Amine | Pd₂(dba)₃/ligand | α-Amino-β-methylene ester |

| Methyl 3-acetoxy-2-methylenebutyrate | Thiol | Pd(OAc)₂/ligand | α-Thio-β-methylene ester |

This table represents potential reactions based on established palladium-catalyzed cross-coupling methodologies for allylic substrates.

These reactions often proceed with high regio- and stereoselectivity, making them valuable in the synthesis of complex molecules. acs.org The functional group tolerance of palladium catalysts allows for the use of substrates with various other functionalities. nih.gov

Synthesis of Bioactive Analogues and Natural Product Fragments from this compound

The structural motifs present in this compound are found in numerous biologically active compounds and natural products. Consequently, this compound and its derivatives are attractive starting materials for the synthesis of these molecules. ijasrm.comnih.govthieme-connect.com

Design and Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools for studying biological systems. Fluorescent probes, in particular, allow for the visualization of cellular processes. While the direct use of this compound in the synthesis of molecular probes is not widely reported, its functional handles provide opportunities for the attachment of fluorophores. researchgate.netnih.govcsic.es

For example, the hydroxyl group could be esterified with a carboxylic acid-containing fluorophore, or the ester group could be amidated with an amine-containing fluorophore. Furthermore, the double bond could be functionalized to introduce a fluorophore. The methacrylate (B99206) backbone itself can be used to create fluorescent polymers. researchgate.net The synthesis of a naphthalimide-functionalized polymethacrylate (B1205211) has been reported as a turn-on fluorescent probe. researchgate.net This suggests that a polymer derived from this compound could be similarly functionalized.

The general strategy for designing such probes involves linking the recognition element (in this case, a molecule that interacts with a biological target) to a signaling unit (the fluorophore). Natural product-based fluorescent probes are a growing area of research. nih.gov

Development of Libraries of Conformationally Restricted Derivatives

Conformationally restricted analogues of bioactive molecules are important for understanding structure-activity relationships and for improving drug properties such as selectivity and potency. The flexible acyclic structure of this compound can be used as a scaffold to construct cyclic, conformationally constrained molecules. nih.gov

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds. To apply RCM, this compound would first need to be derivatized to introduce a second double bond. For example, the hydroxyl group could be etherified with an alkenyl group. Subsequent RCM would then lead to the formation of a cyclic ether. Diastereoselective cyclization reactions of acrylates can also be employed to create chiral cyclic structures. researchgate.net The synthesis of fused 1-azacyclodihydroindene derivatives from pyroglutamic acid demonstrates a strategy of intramolecular cyclization to create rigid polycyclic structures. nih.gov

The development of synthetic routes to seven- and eight-membered rings often involves overcoming the entropic penalty of cyclization. Methodologies for the enantioselective synthesis of such rings are of significant interest. youtube.com The synthesis of diphosphine ligands with cyclic backbones has been achieved through strain-releasing ring-opening reactions, showcasing another innovative approach to cyclic scaffolds. acs.org

Polymerization of this compound and Its Derivatives

This compound is a methacrylate derivative and can serve as a reactive monomer in polymer synthesis. sigmaaldrich.com The presence of both a polymerizable double bond and a hydroxyl group allows for the creation of functional polymers with potential for further modification.

The free-radical polymerization of methacrylate monomers is a well-established process. researchgate.netnih.gov this compound can undergo free-radical polymerization to produce a polymer with pendant hydroxyl groups. sigmaaldrich.com These hydroxyl groups can then be used to modify the properties of the polymer, for example, by cross-linking or by grafting other molecules.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can also be applied to functional monomers like methacrylates. cmu.eduresearchgate.netwikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The polymerization of glycidyl (B131873) methacrylate by ATRP has been studied in detail, providing a model for the controlled polymerization of other functional methacrylates. researchgate.net

The resulting polymers can have a range of applications. For example, the incorporation of hydroxyl groups can improve adhesion and flexibility in coatings and adhesives. sigmaaldrich.com Furthermore, the synthesis of cyclic polyacrylates and their block copolymers has been explored, opening up possibilities for novel polymer architectures. bucknell.edu

| Polymerization Method | Monomer | Key Features of the Resulting Polymer |

| Free-Radical Polymerization | This compound | Poly(this compound) with pendant hydroxyl groups |

| Atom Transfer Radical Polymerization (ATRP) | This compound | Well-defined polymer architecture, controlled molecular weight, low dispersity |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Derivatives of this compound | Controlled polymerization, potential for block copolymer synthesis |

This table outlines potential polymerization strategies and the expected characteristics of the resulting polymers based on established methods for similar functional monomers.

Homopolymerization and Copolymerization Approaches

The presence of the activated double bond in this compound makes it a suitable monomer for addition polymerization. Both homopolymerization and copolymerization have been explored to create polymers with unique characteristics.

Homopolymerization:

This compound can undergo homopolymerization, primarily through free radical polymerization, to yield poly(this compound). sigmaaldrich.com This process can be initiated using thermal or photochemical methods in the presence of a suitable radical initiator. The resulting homopolymer is characterized by a backbone of repeating butyrate (B1204436) units, each bearing a pendant hydroxyl and a methyl ester group. The presence of the hydroxyl group can lead to strong intermolecular hydrogen bonding, potentially influencing the polymer's solubility and thermal properties.

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could offer precise control over the molecular weight and polydispersity of the resulting polymer. While direct studies on the ATRP of this compound are not extensively documented, research on analogous monomers like 2-hydroxyethyl acrylate (HEA) suggests that ATRP can be a successful strategy. psu.educmu.edu For instance, the ATRP of HEA has been conducted in both bulk and aqueous solutions, yielding well-defined polymers. psu.edu

Copolymerization:

To further tailor the properties of the resulting polymers, this compound can be copolymerized with a variety of other vinyl monomers. This approach allows for the incorporation of different functional groups and the modulation of polymer properties such as glass transition temperature, hydrophilicity, and mechanical strength. For example, copolymerization with hydrophobic monomers like butyl acrylate could yield amphiphilic copolymers. ontosight.ai The reactivity ratios of the comonomers would play a crucial role in determining the final polymer microstructure, which can range from random to block copolymers depending on the polymerization technique employed.

The biosynthesis of copolymers containing the structurally related 3-hydroxy-2-methylbutyrate (3H2MB) unit has been demonstrated. For instance, the PHA synthase from Aeromonas caviae has been shown to polymerize 3H2MB, leading to the formation of P(3HB-co-3H2MB) copolymers. rsc.org Analysis of these copolymers revealed that the incorporation of 3H2MB units can alter the thermal properties of the polymer, such as reducing the glass transition and melting temperatures. rsc.org

Synthesis of Functional Polymers with Pendant Hydroxyl and Ester Groups

The polymerization of this compound directly yields a functional polymer with readily accessible pendant hydroxyl and ester groups. These functional groups are valuable as they provide sites for post-polymerization modification, allowing for the creation of a wide array of functional materials.

The pendant hydroxyl groups can undergo a variety of chemical transformations, including:

Esterification: Reaction with acyl chlorides or anhydrides to introduce different ester side chains, thereby modifying the polymer's polarity and solubility.

Etherification: Reaction with alkyl halides or other electrophiles to form ether linkages.

Urethane formation: Reaction with isocyanates to produce polyurethanes, which are known for their diverse mechanical properties.

The methyl ester groups, while generally less reactive than the hydroxyl groups, can also be modified through:

Transesterification: Reaction with other alcohols in the presence of a catalyst to change the ester side group.

Hydrolysis: Conversion of the ester to a carboxylic acid group, which can then be used for further functionalization, such as amidation or salt formation.

The presence of both hydroxyl and ester functionalities makes polymers derived from this compound attractive for applications in biocompatible materials, drug delivery systems, and advanced coatings. ontosight.ai

Regioselective and Chemoselective Functionalization of this compound

The distinct reactivity of the functional groups in this compound allows for regioselective and chemoselective modifications of the monomer before polymerization. This pre-functionalization approach enables the synthesis of monomers with tailored structures, which can then be polymerized to create polymers with precisely defined properties.

Regioselectivity in the context of this molecule primarily relates to reactions involving the double bond. For instance, Michael additions to the α,β-unsaturated carbonyl system can be achieved. The Michael-induced condensation reaction between acrylates and aldehydes is a known process that can be catalyzed. orgsyn.org

Chemoselectivity is crucial when targeting one functional group in the presence of others.

Protection/Deprotection Strategies: To achieve selective reactions, protection of one or more functional groups is often necessary. For example, the hydroxyl group can be protected as a silyl (B83357) ether or an acetal (B89532), allowing for selective manipulation of the ester or the double bond. Subsequent deprotection regenerates the hydroxyl group.

Selective Reactions of the Hydroxyl Group: Under controlled conditions, the hydroxyl group can be selectively acylated or alkylated without affecting the ester or the double bond. This can be achieved by using mild reaction conditions and appropriate catalysts.

Selective Reactions of the Ester Group: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, while keeping the hydroxyl group intact. The resulting carboxylic acid can then be coupled with amines or other nucleophiles. Transesterification is another selective reaction that can be performed on the ester group. organic-chemistry.org

Reactions at the Double Bond: The double bond can undergo various addition reactions. For example, catalytic hydrogenation can selectively reduce the double bond to yield methyl 3-hydroxy-2-methylbutyrate. orgsyn.org Other additions, such as halogenation or epoxidation, could also be selectively performed.

By employing these regioselective and chemoselective strategies, a diverse library of monomers can be synthesized from this compound. Polymerization of these functionalized monomers opens up possibilities for creating polymers with advanced architectures and functionalities for a wide range of applications.

Computational and Theoretical Investigations of Methyl 3 Hydroxy 2 Methylenebutyrate

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in providing a molecular-level understanding of a compound's structure and reactivity. For Methyl 3-hydroxy-2-methylenebutyrate, such studies would offer invaluable insights.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be located around the electron-rich carbon-carbon double bond and the oxygen atoms of the hydroxyl and ester groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbon-carbon double bond and the carbonyl group of the ester, marking them as susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A detailed computational study would be required to precisely determine the energies and geometries of these orbitals. Such a study would typically involve methods like Density Functional Theory (DFT) to calculate the following properties:

| Property | Significance for this compound |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

No specific research data is available for this compound.

Electrostatic Potential Surface and Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show negative potentials around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, making it a potential hydrogen bond donor. Understanding the MEP is crucial for predicting non-covalent interactions and the initial steps of reaction mechanisms.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict spectroscopic properties, such as infrared (IR) vibrational frequencies. By calculating the vibrational modes of this compound, researchers can assign experimentally observed spectral peaks to specific molecular motions. This is a powerful tool for structural elucidation and for understanding the bonding within the molecule.

Key vibrational modes for this compound would include:

O-H stretching of the hydroxyl group.

C=O stretching of the ester group.

C=C stretching of the methylene (B1212753) group.

C-O stretching of the ester and alcohol functionalities.

Theoretical calculations would provide the frequencies and intensities of these modes, which could then be compared with experimental data.

Conformational Analysis and Energy Landscape Mapping of this compound

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial as the reactivity and physical properties of a molecule can be highly dependent on its conformation. The relative energies of different conformers would indicate their population at a given temperature.

Transition State Modeling and Reaction Pathway Exploration for this compound Transformations

Computational chemistry provides powerful tools for modeling chemical reactions. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy and predict the feasibility and kinetics of a reaction. For transformations involving this compound, such as polymerization or esterification, transition state modeling could elucidate the reaction mechanisms, identify key intermediates, and predict the stereochemical outcomes.

Molecular Dynamics Simulations and Solvent Effects on Reactivity and Conformation

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations can model the molecule's conformational changes and its interactions with solvent molecules. The choice of solvent can significantly influence the stability of different conformers and the rates of chemical reactions. MD simulations, often in combination with quantum mechanical methods (QM/MM), can be used to study these solvent effects explicitly, providing a more realistic picture of the molecule's behavior in solution.

In Silico Screening for Potential Molecular Interactions (e.g., protein binding sites, catalytic pockets)

As of the current body of scientific literature, there is a notable absence of published research focused on the in silico screening of this compound for its potential molecular interactions with protein binding sites or catalytic pockets. Computational and theoretical investigations into the specific biomolecular interactions of this compound have not been extensively reported.

While computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the binding affinity and interaction patterns of small molecules with biological targets, their application to this compound has not been documented in available scientific databases.

Consequently, there is no specific data to present in tabular format regarding its predicted binding energies, key interacting amino acid residues, or preferred protein targets. The exploration of this compound's potential bioactivity through computational screening remains an open area for future research. Such studies would be instrumental in elucidating its possible pharmacological or toxicological profiles by identifying potential protein partners and understanding the molecular basis of any such interactions.

Future computational investigations could, for instance, involve screening this compound against a library of known protein structures to identify potential binding partners. Subsequent molecular docking and simulation studies could then provide insights into the stability of these interactions and the specific forces (e.g., hydrogen bonding, hydrophobic interactions) that govern them.

Advanced Analytical Methodologies for Research on Methyl 3 Hydroxy 2 Methylenebutyrate

High-Resolution Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

High-resolution chromatography is indispensable for the isolation and purity determination of Methyl 3-hydroxy-2-methylenebutyrate, particularly from intricate reaction matrices.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

As this compound possesses a stereocenter at the C3 position, the determination of its enantiomeric composition is critical, especially in the context of asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose.

Chiral stationary phases (CSPs) are the cornerstone of these separations. For compounds like α-methylene-β-hydroxy esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase chromatography, is crucial for optimizing selectivity and resolution.

The determination of enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers in the chromatogram. Similarly, if the compound possesses more than one stereocenter, as can be the case in derivatives or related structures, chiral chromatography can also be employed to determine the diastereomeric ratio (dr).

Table 1: Exemplary Chiral Stationary Phases for the Separation of Hydroxy Esters

| Chiral Stationary Phase Type | Common Trade Names | Typical Mobile Phase |

|---|---|---|

| Polysaccharide (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Hexane/Isopropanol |

| Polysaccharide (Amylose) | Chiralpak® AD, Chiralpak® AS | Hexane/Ethanol |

| Pirkle-type | Whelk-O® 1, (S,S)-Whelk-O® 2 | Hexane/Isopropanol/Acetonitrile |

Coupled Techniques (e.g., GC-MS, LC-MS, GC-IR) for Reaction Monitoring and Product Identification

Coupled or hyphenated techniques provide a powerful combination of separation and detection, enabling both the monitoring of reactions that produce this compound and the definitive identification of products and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. For GC-MS analysis, this compound is often derivatized, for example, by silylation of the hydroxyl group, to increase its volatility and thermal stability. In the mass spectrometer, the compound undergoes electron ionization, leading to a characteristic fragmentation pattern that can be used for its identification. Key fragmentation pathways for related β-hydroxy esters often involve cleavage of the C-C bond alpha to the hydroxyl group and McLafferty rearrangements.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds and can be used to monitor the progress of the Baylis-Hillman reaction, which is a common route to synthesize α-methylene-β-hydroxy esters. Electrospray ionization (ESI) is a soft ionization technique commonly employed in LC-MS that allows for the detection of the intact molecular ion, providing accurate molecular weight information.

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides real-time infrared spectra of compounds as they elute from the GC column. This technique can be used to identify functional groups present in the separated components, offering complementary information to mass spectrometry.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights into Reaction Products

Advanced spectroscopic techniques are fundamental for the detailed structural characterization of this compound and for gaining insights into the mechanisms of its formation and subsequent reactions.

Multidimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of the structure of this compound.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₂) | 5.8 - 6.2 (2H, m) | ~125 |

| C2 (C) | - | ~140 |

| C3 (CH) | 4.3 - 4.5 (1H, q) | ~70 |

| C4 (CH₃) | 1.2 - 1.4 (3H, d) | ~20 |

| C5 (C=O) | - | ~167 |

| OCH₃ | 3.7 - 3.8 (3H, s) | ~52 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) group (a broad band around 3400 cm⁻¹), the ester carbonyl (C=O) group (a strong band around 1715 cm⁻¹), the carbon-carbon double bond (C=C) of the methylene (B1212753) group (around 1630 cm⁻¹), and carbon-oxygen (C-O) single bonds (in the 1300-1000 cm⁻¹ region). The progress of a reaction can be monitored by observing the appearance or disappearance of these characteristic bands.

Raman Spectroscopy , which relies on inelastic scattering of light, is often complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be a useful tool for analyzing the C=C bond of the methylene group.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3500 - 3200 (broad) |

| C=O (Ester) | Stretching | 1725 - 1705 |

| C=C (Alkene) | Stretching | 1680 - 1620 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-H (sp²) | Stretching | 3100 - 3000 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While obtaining single crystals of this compound itself might be challenging due to its liquid nature at room temperature, its solid derivatives can be analyzed.

By reacting the hydroxyl group with a chiral derivatizing agent of known absolute configuration, diastereomeric derivatives can be formed. Subsequent crystallization and X-ray diffraction analysis of one of these diastereomers allow for the unambiguous determination of the relative and, by extension, the absolute stereochemistry of the original alcohol. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's solid-state conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Derivatives and Reaction Intermediates

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules, providing critical information on molecular weight and composition. When applied to this compound and its related compounds, MS, particularly when coupled with gas chromatography (GC-MS), offers deep insights into its derivatives and the transient species formed during chemical reactions.

For GC-MS analysis, derivatization is often a necessary step to increase the volatility and thermal stability of polar analytes. The hydroxyl group in this compound makes it a candidate for derivatization, most commonly through silylation. gcms.cztcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. wiley.com This process replaces the active hydrogen, reduces intermolecular hydrogen bonding, and results in a more volatile derivative suitable for gas chromatography. gcms.cz